

A Comprehensive Technical Guide to 2,2-Difluoro-1,3-benzodioxole

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Compound of Interest

Compound Name: 2,2-Difluoro-1,3-benzodioxole

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For professionals in research, chemical synthesis, and drug development, this document provides an in-depth overview of **2,2-Difluoro-1,3-benzodioxole**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide details its chemical structure, IUPAC nomenclature, physicochemical properties, and established synthesis protocols.

Structure and IUPAC Name

2,2-Difluoro-1,3-benzodioxole is a fluorinated heterocyclic compound. Its structure consists of a benzene ring fused to a five-membered dioxole ring, where the two hydrogen atoms on the methylene bridge are replaced by fluorine atoms.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **2,2-difluoro-1,3-benzodioxole**. [3] It is also known by synonyms such as 1,2-(Difluoromethylenedioxy)benzene. [4]

Chemical Structure:

Caption: Chemical structure of **2,2-Difluoro-1,3-benzodioxole**.

Physicochemical Properties

2,2-Difluoro-1,3-benzodioxole is a colorless liquid at room temperature. [5] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₄ F ₂ O ₂	[3][5]
Molecular Weight	158.10 g/mol	[3][5]
CAS Number	1583-59-1	[1][3]
Appearance	Colorless liquid	[5][6]
Boiling Point	129-130 °C	[5]
Density	1.303 - 1.308 g/mL at 25 °C	[5]
Refractive Index	n _{20/D} 1.443 - 1.444	[5]
Purity (typical)	≥98.0% (GC)	[5]
Flash Point	32 °C (89.6 °F)	

Experimental Protocols: Synthesis

The most common method for the synthesis of **2,2-Difluoro-1,3-benzodioxole** is through a halogen exchange reaction from its chlorinated precursor, 2,2-dichloro-1,3-benzodioxole.[2][7][8]

Synthesis from 2,2-Dichloro-1,3-benzodioxole

This procedure involves the reaction of 2,2-dichloro-1,3-benzodioxole with a fluorinating agent, typically potassium fluoride (KF), in the presence of a catalyst.[2][8]

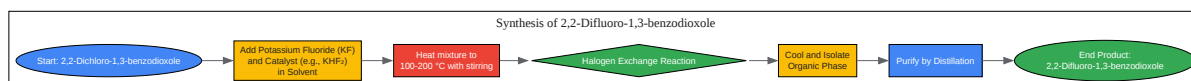
Materials:

- 2,2-dichloro-1,3-benzodioxole
- Anhydrous potassium fluoride (KF)
- Catalyst (e.g., potassium hydrogen fluoride - KHF₂)
- Solvent (e.g., tetramethylene sulfone)

Procedure:

- A mixture of anhydrous potassium fluoride and the catalyst is prepared in a suitable reaction vessel equipped with a stirrer and condenser.
- The solvent is added to the mixture.
- 2,2-dichloro-1,3-benzodioxole is then introduced into the reaction vessel.
- The reaction mixture is heated to a temperature between 100 °C and 200 °C with constant stirring.[8]
- The progress of the reaction is monitored until the conversion of the starting material is complete.
- Upon completion, the reaction mixture is cooled, and the product is isolated. This can be achieved by adding water to dissolve the inorganic salts and the solvent, leading to the separation of the organic phase containing **2,2-difluoro-1,3-benzodioxole**. [2]
- The crude product is then purified by distillation.

A visual representation of the synthesis workflow is provided below.



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Caption: Workflow for the synthesis of **2,2-Difluoro-1,3-benzodioxole**.

Applications

2,2-Difluoro-1,3-benzodioxole serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical products.[1][2][8] The introduction of the

difluoromethylenedioxy group can significantly influence the metabolic stability and bioavailability of a molecule, making it a valuable moiety in drug design.[7] It is utilized in the preparation of compounds such as renin inhibitors and Kv3 inhibitors.[1]

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